
N'-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea is a chemical compound known for its unique structure and properties It features a 1,3-dithietane ring, which is a four-membered ring containing two sulfur atoms, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea typically involves the reaction of 1,3-dithietane-2-thione with N,N-dipropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. After the reaction is complete, the product is purified through techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Applications De Recherche Scientifique
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The 1,3-dithietane ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar structure but with dimethyl groups instead of dipropyl groups.
1,3-Dithiol-2-ylidene derivatives: Compounds containing the 1,3-dithiol-2-ylidene moiety, which have similar chemical properties and reactivity.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea is unique due to its specific combination of the 1,3-dithietane ring and the dipropyl-substituted thiourea group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59754-05-1 |
|---|---|
Formule moléculaire |
C9H16N2S3 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
3-(1,3-dithietan-2-ylidene)-1,1-dipropylthiourea |
InChI |
InChI=1S/C9H16N2S3/c1-3-5-11(6-4-2)8(12)10-9-13-7-14-9/h3-7H2,1-2H3 |
Clé InChI |
XOPLJTMYWDFFJS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=S)N=C1SCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


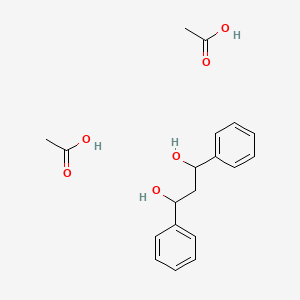
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
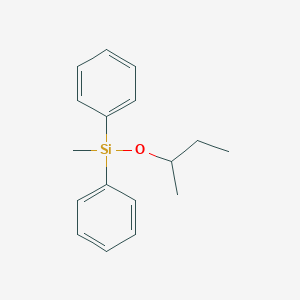

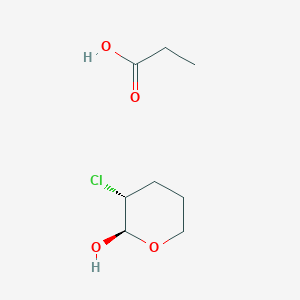
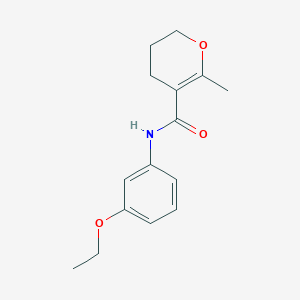
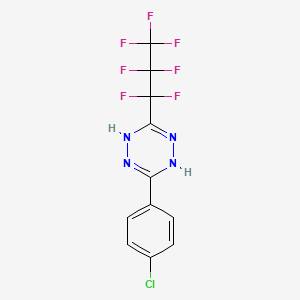
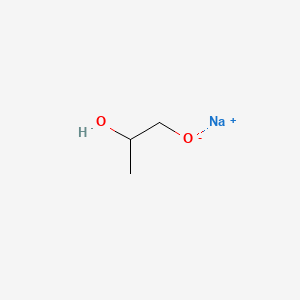

![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
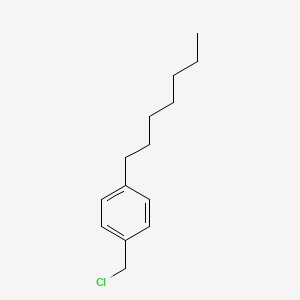

![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)

